molecular formula C24H36O4 B051834 Methandriol diacetate CAS No. 2061-86-1

Methandriol diacetate

Cat. No. B051834
CAS RN: 2061-86-1
M. Wt: 388.5 g/mol
InChI Key: HHCVPHSEENQSLU-IWMXCVPLSA-N
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Description

Methandriol diacetate, also known as 17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate, is a synthetic, injected anabolic–androgenic steroid (AAS) and a 17α-alkylated derivative of 5-androstenediol . It was never marketed . It is an androgen ester – specifically, the C3,17β diacetate ester of methandriol (17α-methyl-5-androstenediol) – and acts as a prodrug of methandriol in the body .

Scientific Research Applications

  • Detection in Racehorses : Yamada et al. (2008) investigated the detection of metabolites common to structurally related 17alpha-alkyl anabolic steroids, including methandriol, in horses. They found that the administration of methandriol in horses led to the detection of common metabolites, which can help narrow down the candidate-administered steroid for doping tests in racehorses (Yamada et al., 2008).

  • Interference in Residue Analysis : Leyssens et al. (1998) reported that Helix pomatia extracts, used in enzymatic hydrolysis for residue analysis of anabolic agents, can transform methandriol into methyltestosterone, highlighting a potential interference issue in the determination of methandriol in veterinary residue control analysis (Leyssens et al., 1998).

  • Analysis in Blood Plasma : Zhang et al. (2008) developed a high-performance liquid chromatography (HPLC) method for the simultaneous separation and determination of ten anabolic steroids, including methandriol, in blood plasma. This method provided a rapid, simple, and accurate way to detect methandriol in plasma (Zhang et al., 2008).

  • FDA Hydrolysis for Microbial Activity : Although not directly related to methandriol diacetate, several studies have utilized fluorescein diacetate (FDA) hydrolysis as a method for measuring microbial activity in various environments. For example, Schnürer and Rosswall (1982) demonstrated that FDA hydrolysis is a sensitive and rapid method for determining microbial activity in soil and litter (Schnürer & Rosswall, 1982).

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-15(25)27-18-8-11-22(3)17(14-18)6-7-19-20(22)9-12-23(4)21(19)10-13-24(23,5)28-16(2)26/h6,18-21H,7-14H2,1-5H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCVPHSEENQSLU-IWMXCVPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942797
Record name (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol 3,17-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methandriol diacetate

CAS RN

2061-86-1
Record name Androst-5-ene-3,17-diol, 17-methyl-, 3,17-diacetate, (3β,17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methandriol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol 3,17-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-methylandrost-5-ene-(3β,17β)-diol diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANDRIOL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z142SX9228
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GWA Milne - 2017 - books.google.com
This title was first published in 2000: Treatment of endocrine disorders is an important branch of medicine and many drugs have been developed for use in this area. Endocrine …
Number of citations: 3 books.google.com

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